JWH-073 N-(2-hydroxybutyl) metabolite

Description

Properties

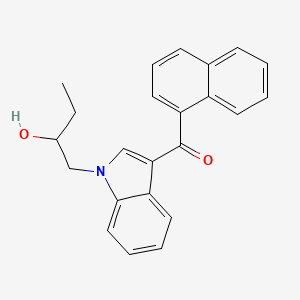

Molecular Formula |

C23H21NO2 |

|---|---|

Molecular Weight |

343.4 |

IUPAC Name |

[1-(2-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C23H21NO2/c1-2-17(25)14-24-15-21(19-11-5-6-13-22(19)24)23(26)20-12-7-9-16-8-3-4-10-18(16)20/h3-13,15,17,25H,2,14H2,1H3 |

InChI Key |

ISBQGIMPMGWASY-UHFFFAOYSA-N |

SMILES |

CCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Synonyms |

(1-(2-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |

Origin of Product |

United States |

Comparison with Similar Compounds

JWH-073 vs. JWH-018 Metabolites

JWH-073 Metabolites :

- JWH-018 Metabolites: Dominant metabolites are N-(4-hydroxypentyl) and N-pentanoic acid derivatives . Unlike JWH-073, JWH-018 undergoes ω-hydroxylation (terminal carbon oxidation), leading to pentyl-chain modifications .

Key Difference : JWH-073’s shorter N-alkyl side chain (butyl vs. pentyl) results in hydroxylation at the ω-1 position (2-hydroxybutyl), whereas JWH-018’s longer chain facilitates ω-hydroxylation (4-hydroxypentyl) .

Comparison with AM-2201 Metabolites

- AM-2201 Metabolites :

Key Insight : Species-specific metabolic variations (e.g., C. elegans vs. human hepatocytes) underscore the importance of human-focused studies for accurate biomarker identification .

Pharmacological Activity and Receptor Interactions

Binding Affinity and Signaling Efficiency

- JWH-073 N-(2-hydroxybutyl) Metabolite: Exhibits nanomolar affinity for CB2 receptors (Ki ≈ 96 nM) but 10-fold lower than parent JWH-073 . Retains equipotent adenylyl cyclase (AC) inhibition despite reduced receptor occupancy, suggesting enhanced signaling efficiency .

JWH-018 Metabolites :

Analytical Detection and Cross-Reactivity

- Immunoassay Cross-Reactivity: JWH-073 N-carboxybutyl metabolite is detected effectively by commercial kits (e.g., Immunalysis MKT-1030), while structural analogs like JWH-250 exhibit low cross-reactivity . 2D molecular similarity analysis confirms distinct metabolic profiles between JWH-073 and THC-like compounds, minimizing false positives .

Key Application: Hydroxybutyl metabolites are prioritized in urine screening due to their stability and diagnostic specificity .

Data Tables: Comparative Metabolite Profiles

Table 1. Major Metabolites of JWH-073 and Analogous Compounds

Preparation Methods

Metabolic Incubation Protocol

-

Microsome Preparation : Liver microsomes are isolated via differential centrifugation and resuspended in phosphate buffer (pH 7.4) containing NADPH-regenerating systems to sustain enzymatic activity.

-

Substrate Addition : JWH-073 is dissolved in dimethyl sulfoxide (DMSO) and added to the microsomal suspension at a final concentration of 10–50 µM.

-

Incubation : The mixture is incubated at 37°C for 60–120 minutes, with agitation to ensure homogeneity.

-

Reaction Termination : The reaction is halted by adding ice-cold acetonitrile, followed by centrifugation to precipitate proteins.

Analytical Confirmation

The metabolite is quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS). Key parameters include:

Table 1: LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Precursor Ion (Q1) | m/z 344 |

| Product Ions (Q3) | m/z 127, 155 |

| Collision Energy | -26 V (127), -44 V (155) |

| Retention Time | 8.67 minutes |

Chemical Synthesis and Purification

Chemical synthesis offers a scalable alternative to in vitro methods, enabling large-scale production of this compound. A patented approach for synthesizing analogous cannabinoid metabolites involves functionalizing the N-alkyl chain through oxidation and subsequent purification.

Synthetic Pathway

-

Oxidation of JWH-073 : The N-pentyl chain of JWH-073 is selectively oxidized at the second carbon using a transition metal catalyst (e.g., ruthenium oxide) in an aqueous acidic medium.

-

Intermediate Isolation : The crude product is extracted with ethyl acetate and concentrated under reduced pressure.

-

Chromatographic Purification : Silica gel chromatography with a hexane/ethyl acetate (7:3) gradient removes impurities, yielding the metabolite as a solid.

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

13C NMR (CD3OD) : Peaks at δ 23.2 (CH2-OH), 30.59 (N-CH2), and 65.54 (C-OH) verify hydroxylation at the second carbon of the butyl chain.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO2 |

| Molecular Weight | 343.4 g/mol |

| Solubility | >10 mM in DMSO |

| Storage Conditions | -20°C (short-term), -80°C (long-term) |

Analytical Characterization Techniques

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS remains the gold standard for metabolite identification. The metabolite’s ionization in negative mode produces a dominant [M-H]⁻ ion at m/z 344, with characteristic fragments at m/z 127 (indole moiety) and 155 (naphthoyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectra reveal distinct signals for the hydroxylated butyl chain (δ 65.54) and aromatic carbons (δ 125.55–156.53), confirming regioselective oxidation.

Challenges and Considerations

-

Purity Assessment : Trace impurities from incomplete oxidation or side reactions necessitate rigorous chromatographic purification.

-

Stability : The metabolite is prone to degradation under acidic or basic conditions, requiring neutral pH buffers during storage.

-

Enzymatic Variability : Inter-species differences in CYP activity may alter metabolite yields in in vitro studies .

Q & A

Q. Table 1: Reference Standards for this compound

| Product ID | Matrix | Concentration | Source |

|---|---|---|---|

| JWH-1432-0.1LM | Methanol | 0.1 mg/mL | Lipomed |

| JWH-1432-1LM | Methanol | 1.0 mg/mL | Lipomed |

| Cerilliant® | Methanol (CRM) | 100 μg/mL |

Basic: What metabolic pathways produce this compound?

Methodological Answer:

The metabolite is formed via ω-hydroxylation of the N-alkyl side chain of JWH-073, mediated by cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4). Key steps:

- In Vitro Confirmation: Incubate JWH-073 with human liver microsomes (HLMs) and NADPH cofactors. Analyze metabolites using LC-HRMS .

- Positional Isomers: Distinguish between 2-, 3-, and 4-hydroxybutyl isomers using chromatographic separation (e.g., UPLC with C18 columns) .

- Urinary Excretion: The hydroxybutyl metabolite is glucuronidated before renal excretion, requiring enzymatic hydrolysis for detection .

Advanced: How should researchers design in vitro experiments to study enzymatic formation and kinetics of this metabolite?

Methodological Answer:

Experimental Design:

- Enzyme Source: Use pooled HLMs or recombinant CYP isoforms (e.g., CYP2C9) .

- Incubation Conditions: Optimize pH (7.4), temperature (37°C), and incubation time (30–60 min) with NADPH regeneration systems .

- Kinetic Analysis: Measure metabolite formation at varying substrate concentrations (0.1–100 μM) to calculate and .

- Inhibition Studies: Include CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme contributions .

Data Interpretation:

- Use Michaelis-Menten models to derive catalytic efficiency.

- Compare isomer ratios (2- vs. 3-hydroxybutyl) across enzyme isoforms to identify regioselectivity .

Advanced: How to resolve contradictions when this compound is detected in urine without parent compound in blood?

Methodological Answer:

Possible Explanations:

Alternative Metabolic Pathways: JWH-018 may undergo decarboxylation to form JWH-073 metabolites indirectly .

Sensitivity Limits: Parent compound concentrations in blood may fall below detection thresholds (e.g., <0.1 ng/mL) due to rapid clearance .

Methodological Solutions:

- Expand Testing: Include JWH-018 and JWH-073 metabolites (e.g., carboxybutyl) in the panel to trace origin .

- Enhance Sensitivity: Use high-resolution MS (HRMS) with lower limits of quantification (LLOQ < 0.05 ng/mL) .

Advanced: What are the pharmacological implications of this compound’s CB receptor interactions?

Methodological Answer:

- Binding Affinity: While the metabolite has lower CB1 affinity ( ~96 nM) than JWH-073 ( ~9 nM), it retains partial agonist activity at CB1 and CB2 receptors .

- Functional Assays:

Key Finding: The metabolite may contribute to prolonged psychoactive effects due to additive receptor activation, even at lower concentrations .

Advanced: What challenges arise in differentiating positional isomers of hydroxybutyl metabolites, and how are they addressed?

Methodological Answer:

Challenges:

- Similar mass spectra and retention times for 2-, 3-, and 4-hydroxybutyl isomers .

- Cross-reactivity in immunoassays.

Solutions:

- Chromatographic Separation: Use UPLC with C18 columns (e.g., 1.7 μm particles) and gradient elution (e.g., 5–95% acetonitrile in 10 min) .

- MS/MS Fragmentation: Monitor diagnostic ions (e.g., m/z 343 → 127 for 2-hydroxybutyl vs. m/z 343 → 155 for 4-hydroxybutyl) .

- Synthesis of Isomer-Specific Standards: Reference materials (e.g., JWH-1432 for 2-hydroxybutyl; JWH-1443 for 3-hydroxybutyl) enable precise identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.